(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL is a chiral compound with a unique structure that includes a cyclohexene ring substituted with a methoxypropan-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexene derivative.
Substitution Reaction: A methoxypropan-2-yl group is introduced via a substitution reaction, often using a strong base and an appropriate alkylating agent.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired (1R,4R) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the substitution reactions under controlled conditions.
Catalysts: Employing specific catalysts to enhance the reaction efficiency and selectivity.
Purification: Implementing advanced purification techniques such as chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxypropan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-4-(2-Hydroxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL: Similar structure but with a hydroxy group instead of a methoxy group.
(1R,4R)-4-(2-Ethoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL is unique due to its specific chiral configuration and the presence of the methoxypropan-2-yl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
476621-81-5 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(1R,4R)-4-(2-methoxypropan-2-yl)-1-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C11H20O2/c1-10(2,13-4)9-5-7-11(3,12)8-6-9/h5,7,9,12H,6,8H2,1-4H3/t9-,11-/m0/s1 |
InChI Key |
KKVQQTRCMASOFD-ONGXEEELSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H](C=C1)C(C)(C)OC)O |
Canonical SMILES |
CC1(CCC(C=C1)C(C)(C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.